molecular formula C11H17ClN2O2S B1450860 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride CAS No. 916488-42-1

1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride

Cat. No.: B1450860
CAS No.: 916488-42-1
M. Wt: 276.78 g/mol
InChI Key: IUPNZPVYAOOERH-UHFFFAOYSA-N
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Description

“1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 916488-42-1 . It has a molecular weight of 276.79 and its IUPAC name is 1-[2-(methylsulfonyl)phenyl]piperazine hydrochloride . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2S.ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H . The SMILES string is CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its boiling point is 475.9 °C at 760 mmHg . Unfortunately, the search results do not provide information about its melting point or theoretical density .

Scientific Research Applications

Automated Pre-Column Derivatization in HPLC

1-(((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) has been used in automated pre-column chemical derivatization in high-performance liquid chromatography (HPLC) for determining its presence in human plasma. This technique is significant for sensitive and selective drug determination, utilizing fluorescence detection (Kline, Kusma, & Matuszewski, 1999).

Metabolism Studies of Novel Antidepressants

1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, undergoes metabolic studies using human liver microsomes and recombinant enzymes. These studies aid in understanding the drug’s oxidative pathways, crucial for its development and efficacy (Hvenegaard et al., 2012).

Development of Adenosine A2B Receptor Antagonists

1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, with a structural similarity to the compound , have been developed and characterized as adenosine A2B receptor antagonists. These compounds, having subnanomolar affinity and high selectivity, are significant in pharmacological research, particularly for their potential use in various therapeutic applications (Borrmann et al., 2009).

Synthesis of Atypical Antipsychotic Agents

(Piperazin-1-yl-phenyl)-arylsulfonamides, structurally related to the compound , have been synthesized to demonstrate high affinities for serotonin receptors. These compounds, such as naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, exhibit significant potential as atypical antipsychotic agents (Park et al., 2010).

Anti-Malarial Agent Development

Structures of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives have been reported for their potential anti-malarial activity. Understanding the crystal structures of these derivatives is vital for developing effective anti-malarial drugs (Cunico et al., 2009).

Novel HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines, structurally similar to the compound , have been developed as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. Their synthesis and bioactivity have been a subject of intensive research, demonstrating the potential of piperazine derivatives in antiviral therapies (Romero et al., 1994).

Safety and Hazards

The compound is classified under GHS07 and its hazard statements include H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPNZPVYAOOERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657099
Record name 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916488-42-1
Record name 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916488-42-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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